molecular formula C18H24N5O8P B1668021 Bucladesine CAS No. 362-74-3

Bucladesine

Cat. No. B1668021
CAS RN: 362-74-3
M. Wt: 469.4 g/mol
InChI Key: CJGYSWNGNKCJSB-QMJNRFBBSA-N
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Description

Bucladesine is a cell permeable cAMP analog . It is used in a wide variety of research applications because it mimics cAMP and can induce normal physiological responses when added to cells in experimental conditions .


Synthesis Analysis

Bucladesine has been used in various studies due to its protective effects on myelination . It has been administered in different doses during the last 7 days of a 5-week treatment . In another study, bucladesine was found to be stable if dissolved in n-methyl pyrrolidone .


Molecular Structure Analysis

The molecular structure of Bucladesine is complex . It is a membrane-permeable selective activator of PKA .


Chemical Reactions Analysis

Bucladesine has been found to interact with various compounds . It is a 3’,5’-cyclic purine nucleotide that is the 2’-butanoate ester and 6-N-butanoyl derivative of 3’,5’-cyclic AMP .


Physical And Chemical Properties Analysis

The physical and chemical properties of Bucladesine are complex . More specific information may be available in a Certificate of Analysis .

Scientific Research Applications

Summary of the Application

Bucladesine has been used in the study of seizures. It acts as a cyclic adenosine monophosphate (cAMP) analog and has been studied for its effects on pentylenetetrazol-induced seizures in mice .

Methods of Application: In the experimental setup, Bucladesine was administered at a dose of 300nM per mouse .

Results or Outcomes

The data showed that Bucladesine reduced the seizure latency and threshold. Additionally, it was found that the combination of Bucladesine and pentoxyfillin had an additive effect on seizure latency and threshold .

Application in Morphine Withdrawal Syndrome

Summary of the Application

Bucladesine has been used in the study of morphine withdrawal syndrome. It has shown significant attenuation in the morphine withdrawal syndrome in mice .

Methods of Application

In the experimental setup, Bucladesine was administered at doses ranging from 50-100nM per mouse. In addition, a high dose (200nM/mouse) combination with H-89, a protein kinase inhibitor, was also used .

Results or Outcomes

Bucladesine showed significant attenuation in the morphine withdrawal syndrome in mice. Furthermore, its high dose combination with H-89 had an additive attenuating effect on withdrawal syndromes .

Application in Demyelination Studies

Summary of the Application

Bucladesine has been used in the study of demyelination, a condition that often occurs in neurological disorders like Multiple Sclerosis (MS). It has been studied for its effects on myelin proteins, inflammation, and apoptotic as well as anti-apoptotic factors in a cuprizone model of demyelination .

Methods of Application

In the experimental setup, mice were fed with chow containing 0.2% copper chelator cuprizone for 5 weeks to induce reversible demyelination. Bucladesine was administered intraperitoneally at different doses (0.24, 0.48, or 0.7 μg/kg body weight) during the last 7 days of the 5-week cuprizone treatment .

Results or Outcomes

Bucladesine exhibited a protective effect on myelination. It significantly decreased the production of interleukin-6 pro-inflammatory mediator as well as nuclear factor-κB activation and reduced the mean number of apoptotic cells compared to cuprizone-treated mice. It also decreased the production of caspase-3 as well as Bax and increased Bcl-2 levels .

properties

IUPAC Name

[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N5O8P/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24)/t10-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGYSWNGNKCJSB-YVLZZHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16980-89-5 (mono-hydrochloride salt), 19436-29-4 (hydrochloride salt)
Record name Bucladesine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1040459
Record name Bucladesine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bucladesine

CAS RN

362-74-3
Record name Dibutyryl cAMP
Source CAS Common Chemistry
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Record name Bucladesine [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bucladesine
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URL https://www.drugbank.ca/drugs/DB13242
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Record name Bucladesine
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Record name Bucladesine
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Record name BUCLADESINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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